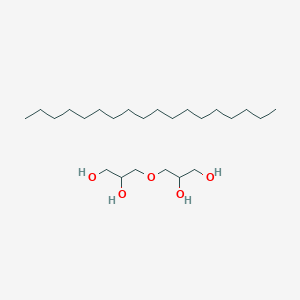
3-(2,3-Dihydroxypropoxy)propane-1,2-diol;octadecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octadecylglyceryl ether, also known as 1-octadecylglycerol, is a long-chain alkyl ether derived from glycerol. This compound is characterized by its hydrophobic octadecyl (C18) chain and a hydrophilic glycerol backbone, making it amphiphilic. It is commonly used in various industrial and scientific applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of octadecylglyceryl ether typically involves the etherification of glycerol with octadecanol. One common method is the Williamson ether synthesis, where an alkoxide ion reacts with a primary alkyl halide or tosylate in an SN2 reaction . The alkoxide ion is usually prepared by reacting an alcohol with a strong base such as sodium hydride .
Another method involves the direct condensation of glycerol with octadecanol using homogeneous acid catalysts. This method requires careful control of reaction time, catalyst type, and glycerol-to-octadecanol molar ratio to optimize the yield of octadecylglyceryl ether .
Industrial Production Methods
Industrial production of octadecylglyceryl ether often employs continuous flow reactors to ensure consistent product quality and yield. The process typically involves the use of homogeneous or heterogeneous catalysts to facilitate the etherification reaction. The reaction conditions, such as temperature and pressure, are optimized to maximize the production efficiency and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
Octadecylglyceryl ether can undergo various chemical reactions, including:
Oxidation: The ether can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ether into alcohols.
Substitution: The ether group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require strong acids or bases to facilitate the replacement of the ether group.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted ethers depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Octadecylglyceryl ether has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of octadecylglyceryl ether involves its interaction with lipid bilayers and membranes. The hydrophobic octadecyl chain integrates into the lipid bilayer, while the hydrophilic glycerol backbone interacts with the aqueous environment. This amphiphilic behavior allows it to modulate membrane fluidity and permeability, making it useful in various applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Glyceryl monododecyl ether: Similar structure but with a shorter dodecyl (C12) chain.
Glyceryl monobutyl ether: Contains a butyl (C4) chain, making it more hydrophilic.
Glyceryl monoalkyl ethers: A general class of compounds with varying alkyl chain lengths.
Uniqueness
Octadecylglyceryl ether is unique due to its long octadecyl chain, which provides enhanced hydrophobicity and stability in various applications. This makes it particularly useful in formulations requiring long-lasting emollient effects and in studies involving lipid bilayers and membrane dynamics .
Eigenschaften
Molekularformel |
C24H52O5 |
|---|---|
Molekulargewicht |
420.7 g/mol |
IUPAC-Name |
3-(2,3-dihydroxypropoxy)propane-1,2-diol;octadecane |
InChI |
InChI=1S/C18H38.C6H14O5/c1-3-5-7-9-11-13-15-17-18-16-14-12-10-8-6-4-2;7-1-5(9)3-11-4-6(10)2-8/h3-18H2,1-2H3;5-10H,1-4H2 |
InChI-Schlüssel |
PABZGDLSTPKKCI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC.C(C(COCC(CO)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



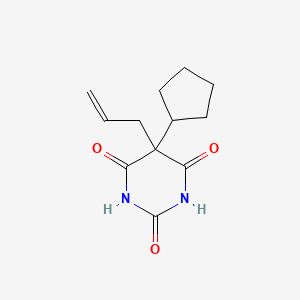
![3-[3-tert-butyl-1-(4-methylphenyl)-1H-pyrazol-5-yl]-1-{4-[2-(piperidin-1-yl)ethoxy]naphthalen-1-yl}urea](/img/structure/B13746987.png)



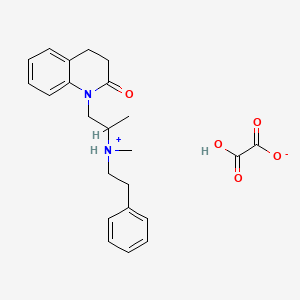
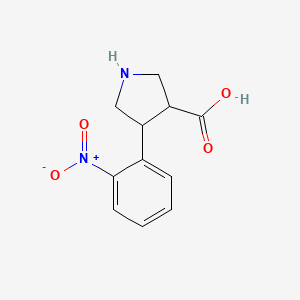
![[(2S)-4-Hydroxy-3,6-dioxopiperazin-2-YL]acetic acid](/img/structure/B13747027.png)

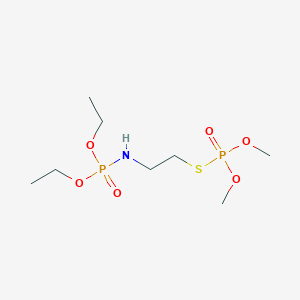
![4,4'-veratrylidenebis[N,N-diethyl-m-toluidine]](/img/structure/B13747058.png)


